

Global Distribution and Prevalence of G2P[1] Rotavirus: A Technical Guide

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Introduction

Group A rotavirus (RVA) remains a leading cause of severe acute gastroenteritis in infants and young children worldwide[1]. The virus is characterized by a segmented double-stranded RNA genome, which allows for genetic reassortment and contributes to its considerable diversity. The classification of rotavirus strains is based on the two outer capsid proteins, VP7 (G-type) and VP4 (P-type). Among the globally significant genotypes, G2P[2] is one of the most common and has been the subject of extensive surveillance and research, particularly in the context of rotavirus vaccine introduction[3][4]. This technical guide provides an in-depth overview of the global distribution, prevalence, and molecular and cellular biology of G2P[2] rotavirus.

Global Prevalence of G2P[1] Rotavirus

The prevalence of G2P[2] rotavirus exhibits significant temporal and geographical fluctuations[2]. Globally, it is one of the six most commonly reported rotavirus strains[3][4]. Surveillance data from the World Health Organization (WHO) and various regional networks indicate that G2P[2] prevalence can vary, sometimes increasing in post-vaccine introduction eras in certain regions, although this is not a consistent global trend and is often attributed to natural genotype fluctuations[2][5].

Quantitative Prevalence Data

The following tables summarize the prevalence of G2P[2] rotavirus in different regions based on published surveillance studies.

Table 1: Global and Regional Prevalence of G2P[2] Rotavirus (2007-2012)

WHO Region	G2P[2] Prevalence (%)	Other Common Genotypes and Prevalence (%)
Global	13.0	G1P[6] (31.2), G3P[6] (10.7), G9P[6] (10.2), G4P[6] (5.0), G12P[6] (2.7)
Americas (AMR)	29.2	G1P[6] (20.4)
Europe (EUR)	Not specified as predominant	G1P[6] predominant
Africa (AFR)	10.0	G1P[6] predominant
Eastern Mediterranean (EMR)	Not specified as predominant	G1P[6] predominant
South-East Asia (SEAR)	Not specified as predominant	G1P[6] predominant
Western Pacific (WPR)	12.0	G9P[6] (40.0), G1P[6] (24.0)

Source: Adapted from Dóro et al., 2014.[3]

Table 2: G2P[2] Prevalence in Select Countries/Regions Before and After Rotavirus Vaccine Introduction

Country/Region	Pre-Vaccine G2P[2] Prevalence (%)	Post-Vaccine G2P[2] Prevalence (%)	Predominant Vaccine Used
India	8.0	7.4	Rotarix (RV1)
Coastal Kenya	7.0	20.7	Rotarix (RV1)
Eastern Mediterranean Region	21.6	33.3	Not specified
Brazil (Juiz de Fora)	Not detected (2002-2005)	33.3 (2006), 15.2 (2007-2011)	Rotarix (RV1)

Sources: Adapted from Patwari et al., 2021; Mwanga et al., 2022; Al-Thani et al., 2018; de Assis et al., 2014.

Experimental Protocols

Accurate surveillance and characterization of G2P[2] rotavirus rely on robust molecular techniques. The following sections detail the methodologies for key experiments.

Rotavirus Genotyping by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This protocol is for the amplification of the VP7 and VP4 gene segments for G and P genotyping, respectively.

- RNA Extraction: Viral RNA is extracted from a 10% fecal suspension using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.
- Reverse Transcription and PCR Amplification: A one-step RT-PCR is commonly employed.
 - Primer Sets:
 - VP7 (G-typing): A cocktail of forward and reverse primers targeting conserved regions of the VP7 gene to amplify a range of G genotypes.

- VP4 (P-typing): A cocktail of forward and reverse primers targeting conserved regions of the VP4 gene to amplify a range of P genotypes.
 - RT-PCR Reaction Mix (Example):
 - 5 µL of 2x One-Step RT-PCR Buffer
 - 1 µL of Enzyme Mix (Reverse Transcriptase and Taq Polymerase)
 - 1 µL of VP7 or VP4 primer cocktail (10 µM each)
 - 2 µL of extracted viral RNA
 - Nuclease-free water to a final volume of 10 µL.
 - Cycling Conditions (Example):
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 95°C for 15 minutes
 - 40 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 52°C for 45 seconds
 - Extension: 72°C for 45 seconds
 - Final Extension: 72°C for 10 minutes
- c. Nested Multiplex PCR for Genotyping: The first-round PCR products are used as templates for a second round of PCR with genotype-specific primers.
- Reaction Mix: Standard PCR master mix with 1 µL of the first-round PCR product and a cocktail of G-type or P-type specific primers.
 - Cycling Conditions: Similar to the first-round PCR, with adjustments to the annealing temperature based on the specific primers used.

d. Gel Electrophoresis: Amplified products are visualized on a 2% agarose gel stained with a nucleic acid dye. The size of the product indicates the G or P type.

Sanger Sequencing for Genotype Confirmation

a. PCR Product Purification: The first-round RT-PCR products of the expected size are purified from the agarose gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).

b. Sequencing Reaction: Cycle sequencing is performed using a BigDye Terminator Cycle Sequencing Kit (Applied Biosystems) with the same primers used for the first-round RT-PCR.

c. Sequence Analysis: The resulting sequences are analyzed using sequencing analysis software and compared to reference sequences in GenBank using BLAST to confirm the genotype.

Whole-Genome Sequencing (WGS) using Next-Generation Sequencing (NGS)

a. Library Preparation:

- Double-stranded cDNA is synthesized from the extracted viral RNA using a kit like the Maxima H Minus Double-Stranded cDNA Synthesis Kit.
- The cDNA is then used to prepare a sequencing library using a kit such as the Nextera XT DNA Library Preparation Kit, which involves tagmentation (fragmentation and adapter ligation) and PCR amplification.

b. Sequencing: The pooled and purified libraries are sequenced on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.

c. Bioinformatic Analysis:

- Quality Control: Raw sequencing reads are trimmed to remove adapters and low-quality bases.

- **Assembly:** The trimmed reads are assembled into contigs using a de novo assembler like SPAdes.
- **Genotyping:** The assembled contigs are compared to a rotavirus reference database using tools like BLAST or RotaC to determine the genotype of all 11 gene segments.
- **Phylogenetic Analysis:** The sequences of individual genes are aligned with reference sequences using software like MAFFT or ClustalW. Phylogenetic trees are then constructed using methods like Maximum Likelihood (e.g., in MEGA X or PhyML) to infer evolutionary relationships.

Signaling Pathways and Experimental Workflows

Rotavirus Entry and Replication Signaling

Rotavirus entry into host cells is a complex process that involves interactions with specific cell surface receptors and the activation of intracellular signaling pathways. The virus then hijacks host cellular machinery for its replication. Key signaling pathways involved include the PI3K/Akt/mTOR and MAPK/ERK pathways.

```
// Nodes Rotavirus [label="Rotavirus Particle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Receptor [label="Cell Surface Receptors\n(Sialic Acid, Integrins, Hsc70)", fillcolor="#FBBC05",
fontcolor="#202124"]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4",
fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#F1F3F4",
fontcolor="#202124"]; Uncoating [label="Uncoating (DLP release)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt/mTOR Pathway", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Viroplasm [label="Viroplasm Formation\n(Replication Factory)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="Genome Replication
&\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assembly [label="Progeny Virus
Assembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Virus Release",
fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Rotavirus -> Receptor [label="Attachment"]; Receptor -> Endocytosis; Endocytosis ->
Endosome; Endosome -> Uncoating; Uncoating -> Viroplasm; Viroplasm -> Replication;
Replication -> Assembly; Assembly -> Release;
```

```
Endocytosis -> PI3K_Akt [style=dashed, color="#5F6368"]; Endocytosis -> MAPK_ERK
[style=dashed, color="#5F6368"]; PI3K_Akt -> Uncoating [label="Promotes", style=dashed,
color="#5F6368"]; MAPK_ERK -> Replication [label="Enhances", style=dashed,
color="#5F6368"]; }
```

Caption: Rotavirus entry and replication pathway.

NSP4-Mediated Pathogenesis Signaling

The rotavirus non-structural protein 4 (NSP4) is a viral enterotoxin that plays a crucial role in causing diarrhea. It disrupts intracellular calcium homeostasis, leading to chloride and water secretion.

```
// Nodes InfectedCell [label="Infected Enterocyte", fillcolor="#F1F3F4", fontcolor="#202124"];
NSP4_synthesis [label="NSP4 Synthesis", fillcolor="#4285F4", fontcolor="FFFFFF"];
NSP4_secretion [label="NSP4 Secretion", fillcolor="#4285F4", fontcolor="FFFFFF"];
UninfectedCell [label="Uninfected Crypt Cell", fillcolor="#F1F3F4", fontcolor="#202124"];
NSP4_receptor [label="NSP4 Receptor (putative)", fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="Phospholipase C (PLC) Activation", fillcolor="#EA4335", fontcolor="FFFFFF"];
IP3 [label="IP3 Production", fillcolor="#EA4335", fontcolor="FFFFFF"]; Ca_release
[label="Ca2+ Release from ER", fillcolor="#34A853", fontcolor="FFFFFF"]; Cl_secretion
[label="Chloride Secretion", fillcolor="#34A853", fontcolor="FFFFFF"]; Diarrhea
[label="Diarrhea", shape=ellipse, fillcolor="#EA4335", fontcolor="FFFFFF"];

// Edges InfectedCell -> NSP4_synthesis; NSP4_synthesis -> NSP4_secretion;
NSP4_secretion -> NSP4_receptor [label="Paracrine signaling"]; NSP4_receptor -> PLC; PLC
-> IP3; IP3 -> Ca_release; Ca_release -> Cl_secretion; Cl_secretion -> Diarrhea;
UninfectedCell -> NSP4_receptor [style=invis]; }
```

Caption: NSP4-mediated signaling in rotavirus pathogenesis.

Experimental Workflow for Rotavirus Surveillance

The following diagram illustrates a typical workflow for the surveillance of rotavirus genotypes from clinical samples.

```
// Nodes Sample [label="Fecal Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"];
Screening [label="Initial Screening (EIA for VP6)", fillcolor="#FBBC05", fontcolor="#202124"];
RNA_Extraction [label="Viral RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RT_PCR [label="RT-PCR (VP7 & VP4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Genotyping [label="Nested/Multiplex PCR\nor Sequencing", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Data_Analysis [label="Sequence & Phylogenetic Analysis",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporting [label="Reporting to Surveillance
Networks", fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="Rotavirus Negative",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Positive [label="Rotavirus Positive",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Screening; Screening -> Negative [label="Negative"]; Screening -> Positive
[label="Positive"]; Positive -> RNA_Extraction; RNA_Extraction -> RT_PCR; RT_PCR ->
Genotyping; Genotyping -> Data_Analysis; Data_Analysis -> Reporting; }
```

Caption: Rotavirus surveillance experimental workflow.

Conclusion

The G2P[2] genotype is a significant and dynamic component of the global rotavirus landscape. Its prevalence is subject to natural fluctuations and may be transiently influenced by the introduction of rotavirus vaccines. Continuous surveillance using robust molecular methods is crucial for monitoring the evolution and spread of G2P[2] and other rotavirus genotypes. Understanding the intricate signaling pathways involved in rotavirus replication and pathogenesis is essential for the development of novel antiviral therapies. This technical guide provides a comprehensive resource for researchers and public health professionals working to mitigate the global burden of rotavirus disease.

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